![molecular formula C15H13FN2OS B5812327 N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide, also known as BAY 11-7082, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as NF-κB inhibitors, which are being investigated for their ability to modulate the activity of the transcription factor NF-κB. NF-κB plays a key role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.
Mecanismo De Acción
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Furthermore, N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and characterized for its ability to inhibit NF-κB in various cell types and animal models. However, one of the limitations of using N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 is its potential toxicity and off-target effects. It is important to carefully titrate the concentration of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 in experiments to avoid potential toxicity and off-target effects.
Direcciones Futuras
There are several future directions for the study of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082. One area of research is the development of more potent and selective NF-κB inhibitors based on the structure of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082. Another area of research is the investigation of the potential therapeutic applications of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the mechanisms of action of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 in various cell types and animal models need to be further elucidated to better understand its potential therapeutic benefits.
Métodos De Síntesis
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 can be synthesized by reacting 2-fluoroaniline with carbon disulfide and potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide. The resulting product is then reacted with 3-methylbenzoyl chloride to yield N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082.
Aplicaciones Científicas De Investigación
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, which is a key regulator of inflammation and immune response. By inhibiting NF-κB, N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide 11-7082 can potentially reduce inflammation and modulate the immune response, which may have therapeutic benefits in various diseases.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-10-5-4-6-11(9-10)14(19)18-15(20)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAIUMWFSNGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)carbamothioyl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

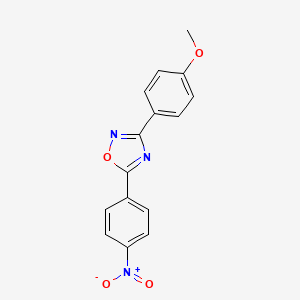
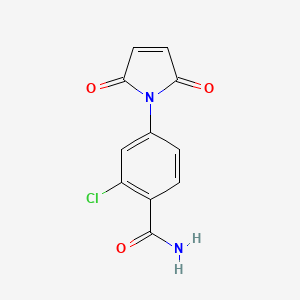
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
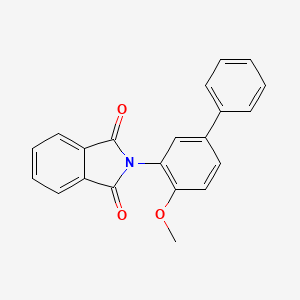
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
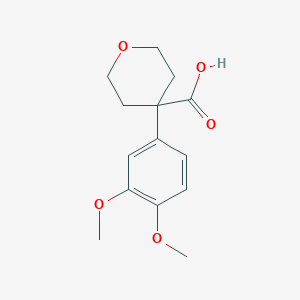
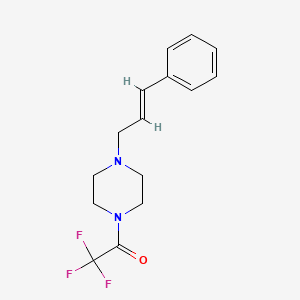
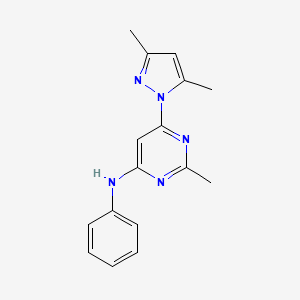
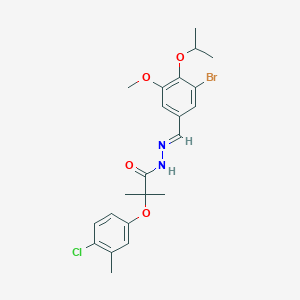
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)
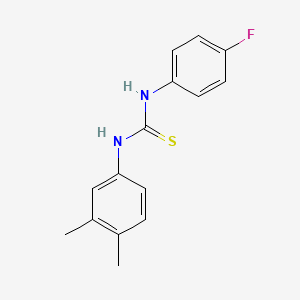
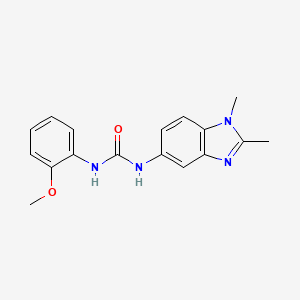
![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)